molecular formula C17H16N2O7 B11083085 4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid

4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid

Cat. No.: B11083085
M. Wt: 360.3 g/mol
InChI Key: LKUSCKCPCPINEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is an organic compound with a complex structure that includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by the acylation of the nitro compound with 2-methyl-3-nitrobenzoyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

4,5-dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C17H16N2O7/c1-9-10(5-4-6-13(9)19(23)24)16(20)18-12-8-15(26-3)14(25-2)7-11(12)17(21)22/h4-8H,1-3H3,(H,18,20)(H,21,22)

InChI Key

LKUSCKCPCPINEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC

Origin of Product

United States

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